

Methyl 2-acetamido-5-bromobenzoate: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-acetamido-5-bromobenzoate*

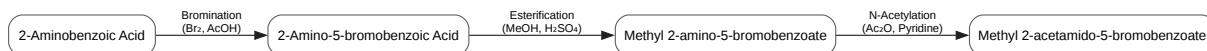
Cat. No.: *B144755*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of **Methyl 2-acetamido-5-bromobenzoate**, a key synthetic building block in medicinal chemistry. Its versatile structure, featuring strategically positioned functional groups, makes it an invaluable starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data


Methyl 2-acetamido-5-bromobenzoate is a white to light yellow crystalline powder.^[1] Key physicochemical and spectroscopic data are summarized below for easy reference and comparison.

Property	Value	Reference
CAS Number	138825-96-4	[1][2]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃	[2]
Molecular Weight	272.10 g/mol	[2]
Melting Point	134-137 °C	[1]
Purity	Typically ≥97%	[1]

Spectroscopic Data	Predicted Chemical Shifts (δ, ppm) and Key Fragments (m/z)
¹ H NMR (CDCl ₃)	δ 8.65 (s, 1H, NH), 8.25 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, OCH ₃), 2.20 (s, 3H, COCH ₃)
¹³ C NMR (CDCl ₃)	δ 168.5 (C=O, ester), 168.0 (C=O, amide), 139.0 (Ar-C), 134.0 (Ar-C), 125.0 (Ar-C), 122.0 (Ar-C), 116.0 (Ar-C), 115.0 (Ar-C), 52.5 (OCH ₃), 25.0 (COCH ₃)
Mass Spec (EI)	m/z 271/273 (M ⁺), 240/242, 212/214, 198, 170, 134

Synthesis and Experimental Protocols

The synthesis of **Methyl 2-acetamido-5-bromobenzoate** is typically achieved through a three-step process starting from 2-aminobenzoic acid (anthranilic acid). The general synthetic pathway is illustrated below.

[Click to download full resolution via product page](#)

Synthetic pathway for Methyl 2-acetamido-5-bromobenzoate.

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Protocol:

- In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.[3]
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10 °C.[3]
- After the addition is complete, continue stirring at room temperature for 2-3 hours.
- Pour the reaction mixture into ice-cold water.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-bromobenzoic acid.[3]

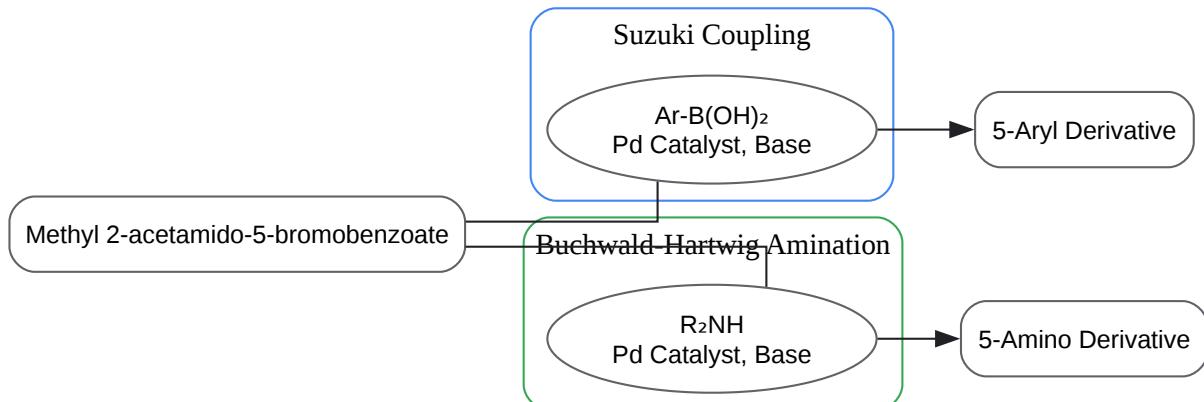
Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate

Protocol (Fischer Esterification):

- Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.
- Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-amino-5-bromobenzoate, which can be purified by column chromatography.[4]

Step 3: Synthesis of Methyl 2-acetamido-5-bromobenzoate

Protocol (N-Acetylation):


- Dissolve Methyl 2-amino-5-bromobenzoate (1 equivalent) in pyridine.
- Cool the solution in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **Methyl 2-acetamido-5-bromobenzoate**.

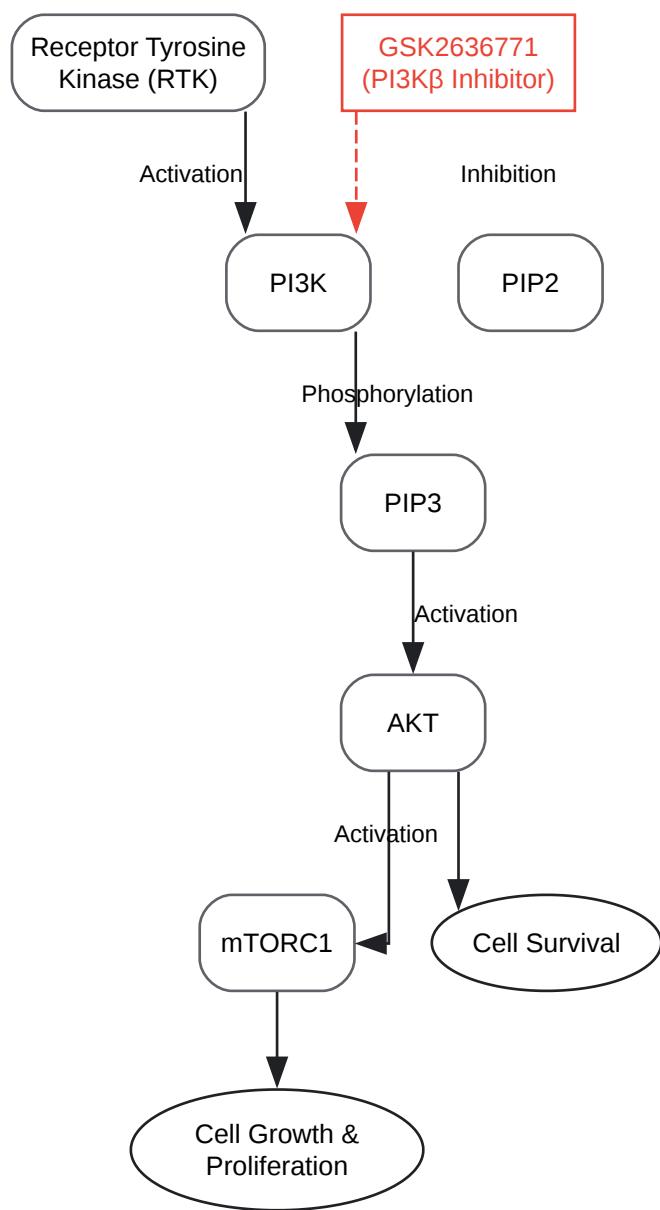
Applications as a Synthetic Building Block

The bromine atom on the aromatic ring of **Methyl 2-acetamido-5-bromobenzoate** serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Methyl 2-acetamido-5-bromobenzoate is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

[Click to download full resolution via product page](#)


Key cross-coupling reactions of the title compound.

Experimental Protocol: Suzuki-Miyaura Coupling

- To a reaction vessel, add **Methyl 2-acetamido-5-bromobenzoate** (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).^[5]
- Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.^[5]
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and monitor by TLC.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.^[5]

Synthesis of Kinase Inhibitors

Substituted aminobenzoates are crucial building blocks in the synthesis of various kinase inhibitors. Notably, derivatives of this scaffold have been utilized in the development of inhibitors for the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.^[6] For instance, the core structure of GSK2636771, a selective PI3K β inhibitor, is assembled from building blocks conceptually similar to **Methyl 2-acetamido-5-bromobenzoate**.^{[7][8]}

[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

The ability to introduce diverse functionalities at the 5-position of the benzamide core via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against different kinase isoforms.

Conclusion

Methyl 2-acetamido-5-bromobenzoate is a highly valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups, particularly the bromo substituent, provide a robust platform for the generation of diverse chemical libraries. Its utility in the synthesis of kinase inhibitors highlights its importance in the ongoing search for novel therapeutics targeting aberrant cell signaling pathways. This guide provides a solid foundation of data and protocols to facilitate the effective use of this compound in medicinal chemistry research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-acetamido-5-bromobenzoate | 138825-96-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl 2-acetamido-5-bromobenzoate: A Comprehensive Technical Guide for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144755#methyl-2-acetamido-5-bromobenzoate-as-a-synthetic-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com